molecular formula C20H20N6O4 B2863059 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid CAS No. 929837-12-7

2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid

Cat. No. B2863059
CAS RN: 929837-12-7
M. Wt: 408.418
InChI Key: JRHYJNQLLFFAER-RMKNXTFCSA-N
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Description

2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid is a useful research compound. Its molecular formula is C20H20N6O4 and its molecular weight is 408.418. The purity is usually 95%.
BenchChem offers high-quality 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Facile Synthesis of Triazino Purines

A study by Ueda et al. (1988) outlines the synthesis of [1,2,4]Triazino[3,2-f]purines through the reaction of 7,8-diamino-1,3-dimethylxanthine with diketones such as glyoxal, diacetyl, and others in acetic acid, suggesting a method for the preparation of structurally related compounds like the one (Ueda, T., Adachi, T., Nagai, S., Sakakibara, J., & Murata, M., 1988).

Antitumor Activity and Vascular Relaxing Effect

Further, a paper by Ueda et al. (1987) reports on the synthesis of novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, examining their antitumor activity and vascular relaxing effects. This suggests potential therapeutic applications of such compounds (Ueda, T., Adachi, T., Sakakibara, J., Asano, M., & Nakagami, J., 1987).

Synthetic Studies on Fused Nitrogen-heterocycles

Shin et al. (1990) describe the condensation of nitrogen-heterocycle derivatives with various compounds, shedding light on the chemical behavior and potential for creating diverse molecules that may include or relate to the structure of 2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid (Shin, S., Kang, K.‐H., Lee, Y. Y., & Goo, Y., 1990).

Cinnamyl Alcohol Polyphenol Condensations

The work by Jurd (1969) on cinnamyl alcohol condensing with polyphenols in aqueous acetic acid solutions highlights the chemical reactivity of cinnamyl groups, relevant to understanding the chemistry of compounds bearing the cinnamyl moiety (Jurd, L., 1969).

properties

IUPAC Name

2-[3,9-dimethyl-6,8-dioxo-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6O4/c1-13-11-25-16-17(21-19(25)26(22-13)12-15(27)28)23(2)20(30)24(18(16)29)10-6-9-14-7-4-3-5-8-14/h3-9H,10-12H2,1-2H3,(H,27,28)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHYJNQLLFFAER-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3,9-dimethyl-6,8-dioxo-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetic acid

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